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molecular formula C6H10N2O B8339930 3-Allyloxy-2-aminopropionitrile

3-Allyloxy-2-aminopropionitrile

Cat. No. B8339930
M. Wt: 126.16 g/mol
InChI Key: JKVULFXCDZYPER-UHFFFAOYSA-N
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Patent
US05238938

Procedure details

To 290 ml of water were added 110 ml of 25-28% ammonia water, 51 g of ammonium chloride and 38 g of sodium cyanide. To the solution was dropwise added 56 g of α-allyloxyacetaldehyde in about 2 hours at room temperature. After completion of the dropwise addition, reaction mixture was stirred for 3 hours at the same temperature. Then, 150 ml of diethyl ether was added and the reaction was continued for a further 3 days. After completion of the reaction, the aqueous layer was extracted with diethyl ether. The extract was washed with an aqueous solution saturated with NaCl, and dried over magnesium sulfate. The solvent was removed by evaporation to obtain 52 g of 3-allyloxy-2-aminopropionitrile (Compound B-1) as a brown oily substance.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
290 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH3:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[CH2:8]([O:11][CH2:12][CH:13]=O)[CH:9]=[CH2:10]>C(OCC)C.O>[CH2:8]([O:11][CH2:12][CH:13]([NH2:4])[C:5]#[N:2])[CH:9]=[CH2:10] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C(C=C)OCC=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
110 mL
Type
reactant
Smiles
O.N
Name
Quantity
51 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
38 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
290 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition, reaction mixture
WAIT
Type
WAIT
Details
the reaction was continued for a further 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with an aqueous solution saturated with NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OCC(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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